molecular formula C4HBr2NaO2S2 B13180610 Sodium 2,5-dibromothiophene-3-sulfinate

Sodium 2,5-dibromothiophene-3-sulfinate

Cat. No.: B13180610
M. Wt: 328.0 g/mol
InChI Key: DEHWHRYJXVCPED-UHFFFAOYSA-M
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Description

Sodium 2,5-dibromothiophene-3-sulfinate is a chemical compound with the molecular formula C₄HBr₂NaO₂S₂. It is a sodium salt derivative of dibromothiophene sulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,5-dibromothiophene-3-sulfinate typically involves the bromination of thiophene followed by sulfonation. One common method includes the reaction of 2,5-dibromothiophene with sodium sulfite under controlled conditions to yield the desired sulfinate salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dibromothiophene-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, thiophene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 2,5-dibromothiophene-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 2,5-dibromothiophene-3-sulfinate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine and sulfinate groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual bromine and sulfinate functional groups, which confer distinct reactivity patterns. This makes it a versatile reagent in synthetic chemistry, capable of undergoing a variety of transformations that are not as readily achievable with other similar compounds .

Biological Activity

Sodium 2,5-dibromothiophene-3-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the sulfonylation of 2,5-dibromothiophene using sodium sulfite. This process can be optimized through various reaction conditions to enhance yield and purity:

  • Starting Material : 2,5-Dibromothiophene
  • Reagent : Sodium sulfite
  • Method : Sulfonylation under controlled temperature and pressure conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various microbial pathogens, making it a candidate for therapeutic applications in treating infections. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways crucial for pathogen survival.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines. The compound appears to interact with cellular pathways associated with tumor growth and proliferation:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • CEM (T-lymphoblastic leukemia)
    • FM3A (murine mammary carcinoma)

The antiproliferative effects are correlated with the compound's ability to inhibit tubulin assembly, which is crucial for cancer cell division.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Tubulin inhibition
CEM4.5Apoptosis induction
FM3A6.0Cell cycle arrest

Case Studies

  • Study on Anticancer Effects : A study conducted by researchers showed that this compound induced G2/M phase arrest in HeLa cells at concentrations as low as 30 nM. Higher concentrations resulted in over 80% of cells being arrested in this phase, indicating a potent effect on cell cycle regulation.
  • Antimicrobial Efficacy : In another investigation, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

Properties

Molecular Formula

C4HBr2NaO2S2

Molecular Weight

328.0 g/mol

IUPAC Name

sodium;2,5-dibromothiophene-3-sulfinate

InChI

InChI=1S/C4H2Br2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1

InChI Key

DEHWHRYJXVCPED-UHFFFAOYSA-M

Canonical SMILES

C1=C(SC(=C1S(=O)[O-])Br)Br.[Na+]

Origin of Product

United States

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